molecular formula C6H8N2O3 B12871297 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 99012-45-0

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12871297
CAS No.: 99012-45-0
M. Wt: 156.14 g/mol
InChI Key: QFJNIJYRWOKSQP-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with hydroxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with formaldehyde under basic conditions. The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(Carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    1-(Hydroxymethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in certain reactions.

Uniqueness: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical modifications and applications.

Biological Activity

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N2O3
  • CAS Number : 706-03-6
  • Molecular Weight : 172.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit anti-inflammatory, antimicrobial, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have reported that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a related pyrazole compound was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Recent investigations into the anticancer effects of pyrazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. In particular, compounds with structural similarities to this compound have shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7 .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:

Position Modification Effect on Activity
1Hydroxymethyl groupIncreases anti-inflammatory activity
5Methyl groupEnhances antimicrobial properties
3Carboxylic acidEssential for anticancer activity

Case Studies

  • Anti-inflammatory Study : A study evaluated the effects of a series of pyrazole derivatives on carrageenan-induced paw edema in rats. The results indicated that certain derivatives significantly reduced edema compared to the control group, suggesting strong anti-inflammatory potential .
  • Antimicrobial Evaluation : A screening of various pyrazole compounds against clinical isolates revealed that compounds similar to this compound exhibited potent antibacterial activity, particularly against resistant strains of E. coli and Klebsiella pneumoniae with MIC values ranging from 2 to 16 µg/mL .
  • Anticancer Research : In vitro assays demonstrated that a derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent.

Properties

CAS No.

99012-45-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1-(hydroxymethyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-4-2-5(6(10)11)7-8(4)3-9/h2,9H,3H2,1H3,(H,10,11)

InChI Key

QFJNIJYRWOKSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CO)C(=O)O

Origin of Product

United States

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